molecular formula C21H28N2O5S B14321245 N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate CAS No. 100409-59-4

N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate

Cat. No.: B14321245
CAS No.: 100409-59-4
M. Wt: 420.5 g/mol
InChI Key: AOPVYUNYEXACTI-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thienyl group, a phenethylamino group, and an oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with methylating agents under controlled conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a substitution reaction, where a suitable thienyl precursor reacts with the intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a propionyl chloride derivative.

    Oxalate Salt Formation: The compound is then converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-furyl)propionamide oxalate: Similar structure with a furan ring instead of a thienyl ring.

    N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-pyridyl)propionamide oxalate: Contains a pyridine ring instead of a thienyl ring.

Uniqueness

N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is unique due to the presence of the thienyl group, which may impart specific chemical and biological properties that are distinct from its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

CAS No.

100409-59-4

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-[methyl(2-phenylethyl)amino]propan-2-yl]-N-thiophen-2-ylpropanamide;oxalic acid

InChI

InChI=1S/C19H26N2OS.C2H2O4/c1-4-18(22)21(19-11-8-14-23-19)16(2)15-20(3)13-12-17-9-6-5-7-10-17;3-1(4)2(5)6/h5-11,14,16H,4,12-13,15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

AOPVYUNYEXACTI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CS1)C(C)CN(C)CCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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